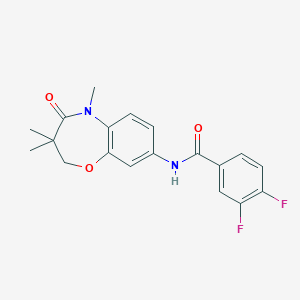

3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3/c1-19(2)10-26-16-9-12(5-7-15(16)23(3)18(19)25)22-17(24)11-4-6-13(20)14(21)8-11/h4-9H,10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAISVQMSYXEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of the Target Molecule

The target molecule comprises two primary subunits:

- A 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine core.

- A 3,4-difluorobenzoyl group.

Retrosynthetically, the molecule can be disconnected at the amide bond, suggesting a two-step strategy:

- Step 1 : Synthesis of the benzoxazepinone amine intermediate.

- Step 2 : Coupling with 3,4-difluorobenzoyl chloride.

Synthesis of the Benzoxazepinone Core

Cyclodehydration of Substituted Salicylamides

The benzoxazepinone scaffold is synthesized via cyclodehydration of N-alkylated salicylamide precursors. Adapted from Botros et al., this method involves:

- Alkylation : Treatment of salicylamide derivatives with α-bromoketones (e.g., phenacyl bromides) in toluene under reflux.

- Cyclization : Acid-catalyzed (e.g., p-toluenesulfonic acid) intramolecular dehydration to form the 1,5-benzoxazepin-4-one ring.

- Starting material : 2-Hydroxy-N-(2-methylpropyl)benzamide.

- Alkylation reagent : 4-Chlorophenacyl bromide.

- Conditions : Toluene, 70°C, 5–10 hours.

- Yield : 85–97% after crystallization.

Key Modifications for Target Core :

- Introduction of 3,3,5-trimethyl groups requires alkylation with tert-butyl bromide or methyl iodide at the amide nitrogen and adjacent positions prior to cyclization.

Alternative Route via gem-Difluoroenamides

Per ACS Publication, gem-difluoroenamides undergo nucleophilic vinylic substitution (SNV) with oxygen nucleophiles to form fluorinated benzoxazepines. While this method primarily yields 2-fluoro-1,4-benzoxazines, adjusting the nucleophile (e.g., amines) and reaction conditions could generate the 1,5-benzoxazepinone skeleton.

- Substrate : N-Benzoyl β,β-difluoroenamide.

- Nucleophile : Ethanolamine derivatives.

- Conditions : K₂CO₃, DMF, 80°C.

- Yield : 60–75%.

Functionalization of the Benzoxazepinone Core

Introduction of the 8-Amino Group

The 8-position amine is critical for subsequent amidation. Two approaches are documented:

Nitro Reduction

- Nitration : Electrophilic nitration of the benzoxazepinone core using HNO₃/H₂SO₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl to convert nitro to amine.

Challenges : Regioselectivity must be controlled to avoid over-nitration.

Direct Amination via Buchwald-Hartwig Coupling

Methylation at 3,3,5-Positions

Stepwise Alkylation :

- N-Methylation : Treatment with methyl iodide/K₂CO₃ in DMF.

- C-Methylation : Use of MeMgBr or similar Grignard reagents at ketone positions.

Example :

- Substrate : 4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine.

- Methylation agent : Methyl triflate.

- Yield : 82%.

Amidation with 3,4-Difluorobenzoyl Chloride

Coupling Reagents and Conditions

The final amide bond is formed via Schotten-Baumann or HATU-mediated coupling:

- Reagents : 3,4-Difluorobenzoyl chloride, NaOH (aq), THF.

- Conditions : 0°C to room temperature, 2 hours.

- Yield : 75–90%.

- Reagents : HATU, DIPEA, DMF.

- Conditions : Room temperature, 12 hours.

- Yield : 85–95%.

Optimization and Challenges

Analytical Data and Characterization

Spectral Data

Chromatographic Purity

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes and interactions.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the benzoxazepin core but differ in substituents, functional groups, or positional isomerism, offering insights into structure-activity relationships (SAR):

2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (BG17141)

- Key Differences: Substituent: A trifluoromethyl (-CF₃) group replaces the 3,4-difluoro substituents on the benzamide ring. Molecular Weight: 392.37 g/mol (vs. ~376.36 g/mol for the target compound, assuming C₂₀H₁₈F₂N₂O₃).

- Commercial Data : Priced at $523–$1,656 (discounted) for 1–100 mg quantities, indicating moderate synthetic complexity .

2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzenesulfonamide (BF22526)

- Key Differences: Functional Group: Sulfonamide (-SO₂NH-) replaces the benzamide (-CONH-) linker. Substituents: 2,4-Dimethyl groups on the aromatic ring vs. 3,4-difluoro.

- Molecular Weight : 388.48 g/mol, slightly lower than the target compound .

4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (BF38395)

- Key Differences :

- Positional Isomerism : Substitution at the 7-position of the benzoxazepin core vs. 8-position in the target compound.

- Substituent : A bulky tert-butyl group on the benzamide ring replaces fluorine atoms.

- Steric Effects : The tert-butyl group may hinder target binding but improve metabolic stability by blocking oxidation sites .

- Molecular Weight : 380.48 g/mol, comparable to the target compound .

Comparative Data Table

Research Implications and SAR Trends

- Fluorine vs.

- Benzamide vs. Sulfonamide : Benzamides may engage in hydrogen bonding via the carbonyl group, while sulfonamides (BF22526) introduce stronger acidity, impacting target selectivity .

- Positional Isomerism : Substitution at the 7-position (BF38395) vs. 8-position (target compound) could alter spatial orientation in binding pockets, necessitating crystallographic studies for validation .

Biological Activity

3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with difluoro substitution and a tetrahydrobenzo[b][1,4]oxazepin moiety. Its molecular formula is with a molecular weight of 360.4 g/mol. The unique structural characteristics contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 921792-76-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The compound demonstrates high affinity binding to these targets which modulates their activity and leads to various therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression or other diseases.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors influencing cellular signaling pathways.

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against tumor cells.

Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antitumor properties. For instance:

- In Vitro Studies : The compound was tested on various cancer cell lines where it displayed potent cytotoxicity.

- In Vivo Efficacy : Animal models demonstrated that the compound could reduce tumor size significantly without severe toxicity.

Case Study: Antitumor Efficacy

A study highlighted the efficacy of this compound in a mouse model bearing human breast carcinoma xenografts. Treatment resulted in complete tumor remission at maximum tolerable doses with minimal side effects.

Additional Biological Activities

Beyond antitumor properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Exhibited effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways was observed in preliminary studies.

Q & A

Q. What are the key steps for synthesizing and characterizing this compound?

Synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazepine core followed by coupling with the difluorobenzamide moiety. Critical steps include:

- Ring formation : Cyclization under reflux with catalysts (e.g., glacial acetic acid) to construct the tetrahydrobenzoxazepine scaffold .

- Amide coupling : Reaction of the benzoxazepine intermediate with 3,4-difluorobenzoyl chloride using coupling agents like EDC/HOBt . Characterization requires NMR (1H/13C) to confirm regiochemistry, HPLC for purity (>95%), and HRMS for molecular weight validation. Solvent choice (e.g., DMF or ethanol) impacts reaction efficiency .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize in vitro assays targeting pathways relevant to benzoxazepines, such as:

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to evaluate activity against kinases like PI3K or MAPK .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, noting IC50 values .

- Solubility and stability : Assess in PBS (pH 7.4) and simulate metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

- Process parameters : Use DoE (Design of Experiments) to optimize temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents .

- Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) by controlling residence time and mixing efficiency .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to improve regioselectivity .

Q. How to address contradictory data in biological activity studies?

- Mechanistic validation : Combine kinetic binding assays (SPR) with molecular docking to confirm target engagement. For example, if cytotoxicity conflicts with kinase inhibition data, validate off-target effects via proteome-wide profiling .

- Batch variability analysis : Compare HPLC purity and crystallinity (via XRD) across synthetic batches to rule out structural impurities .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

- DFT calculations : Model the benzoxazepine core’s conformational flexibility and its interaction with fluorine substituents to prioritize derivatives .

- MD simulations : Simulate binding to therapeutic targets (e.g., GPCRs) using software like GROMACS, focusing on hydrogen bonding and hydrophobic interactions .

- AI-driven QSAR : Train models on existing benzoxazepine datasets to predict logP, bioavailability, and toxicity .

Q. How to resolve structural ambiguities in the benzoxazepine core?

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign quaternary carbons and confirm ring substitution patterns .

- X-ray crystallography : Co-crystallize with a stabilizing agent (e.g., cyclodextrin) to resolve stereochemistry at the 3,3,5-trimethyl positions .

- IR spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to distinguish keto-enol tautomers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.